4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid chemical properties
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid chemical properties
An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
Introduction
4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is a biaryl carboxylic acid that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique structural arrangement, featuring a bromine-substituted pyridine ring coupled to a substituted benzoic acid, presents multiple reaction sites for diversification. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, potential applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical Identity and Properties
This compound is a solid at room temperature, characterized by the following identifiers and properties.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 1020718-68-6[1][2][3] |
| Molecular Formula | C₁₃H₁₀BrNO₂[1][2] |
| Molecular Weight | 292.13 g/mol [1][2] |
| IUPAC Name | 4-(6-bromopyridin-2-yl)-3-methylbenzoic acid |
| Synonyms | Benzoic acid, 4-(6-bromo-2-pyridinyl)-3-methyl-[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 412.3±45.0 °C (Predicted) | [3] |
| Density | 1.514±0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.98±0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Mechanism
The most logical and widely adopted method for constructing the biaryl scaffold of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.
Retrosynthetic Analysis & Rationale
The target molecule can be disconnected at the bond between the pyridine and benzene rings. This leads to two primary synthetic routes:
-
Route A: Coupling of (4-carboxy-2-methylphenyl)boronic acid with 2,6-dibromopyridine.
-
Route B: Coupling of 4-bromo-3-methylbenzoic acid with a pyridine-boronic acid derivative.
Route A is often preferred due to the commercial availability and stability of the required building blocks. The use of 2,6-dibromopyridine allows for a selective mono-arylation under carefully controlled conditions, preserving the second bromine atom for subsequent functionalization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromopyridine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (the methyl-benzoic acid moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
(4-carboxy-2-methylphenyl)boronic acid
-
2,6-Dibromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[6]
-
1,4-Dioxane and Water (solvent system)[6]
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1M)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-carboxy-2-methylphenyl)boronic acid (1.0 eq), 2,6-dibromopyridine (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure product.
Chemical Reactivity and Applications in Drug Discovery
The title compound is a valuable intermediate due to its distinct reactive sites, which allow for controlled, sequential modifications.
Caption: Key reactive sites and potential transformations of the title compound.
-
Carboxylic Acid Group: This functional group is ideal for forming amide bonds, a cornerstone of medicinal chemistry. This allows for the conjugation of the molecule to other pharmacophores, peptides, or linkers for creating complex molecules like Proteolysis Targeting Chimeras (PROTACs).[7] Benzoic acid derivatives are extensively studied as scaffolds for anticancer agents.[8][9]
-
Bromo-Pyridine Moiety: The bromine atom is a versatile handle for introducing further molecular diversity. It readily participates in additional palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex tri-aryl or aryl-alkynyl structures. It can also be displaced via nucleophilic aromatic substitution or be used in Buchwald-Hartwig amination reactions.
-
Applications as a Scaffold: Biaryl structures are privileged in drug discovery, often providing a rigid framework that can orient functional groups for optimal interaction with biological targets. This specific scaffold can be explored for developing inhibitors of kinases, proteases, and other enzymes implicated in disease.
Spectroscopic Characterization Profile
Proper characterization is crucial to confirm the structure and purity of the synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Carboxylic Acid (-COOH): A broad singlet typically downfield (>10 ppm).[10][11]Aromatic Protons: Complex multiplets in the 7.0-8.5 ppm range. The pyridine and benzene protons will show distinct coupling patterns (doublets, triplets).Methyl (-CH₃): A sharp singlet around 2.3-2.5 ppm.[11] |
| ¹³C NMR | Carbonyl (-C=O): A signal in the 165-175 ppm region.[11]Aromatic Carbons: Multiple signals between 120-160 ppm. The carbon attached to the bromine will be shifted relative to other pyridine carbons.Methyl (-CH₃): A signal in the 15-25 ppm region.[11] |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.C=C/C=N Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar brominated benzoic acids should be used to guide handling procedures.[12][13][14]
-
Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][13] Recommended storage is at 2-8°C.[3]
-
References
-
Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. [Link]
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PubChem. 4-(6-(Benzyloxy)pyridin-3-yl)-2-methylbenzoic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(6-Benzyloxy_pyridin-3-yl-2-methylbenzoic-acid]([Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Institutes of Health (NIH). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
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Cureus. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
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Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. Method for producing 3-bromomethylbenzoic acids.
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ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with CO2. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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Google Patents. United States Patent. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubChem. 3-Methyl-2-nitrobenzoic acid. [Link]
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ChemBK. 4-Bromo-3-methylbenzoic acid. [Link]
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